3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine
Description
Historical Context and Discovery
The compound 3-(4-methylquinolinylamino)-5-(3-pyrimidinyl)pyridine (CAS: 1076198-59-8) emerged in the early 21st century as part of efforts to synthesize hybrid heterocyclic systems for pharmaceutical research. While its exact discovery timeline is not explicitly documented, its structural analogs and synthetic pathways are detailed in patents and academic literature. For instance, U.S. Patent US20150273070A1 describes methods for synthesizing related pyrimidinyl-amino benzamide derivatives, highlighting the broader interest in nitrogen-rich heterocycles during the 2010s. The compound’s development aligns with trends in kinase inhibitor research, where pyridine-quinoline hybrids gained prominence for their bioactivity.
Chemical Classification and Nomenclature
IUPAC Name :
3-(4-Methylquinolin-1-ylamino)-5-(pyrimidin-3-yl)pyridine
Molecular Formula :
C₁₉H₁₅N₅
Structural Features :
- A central pyridine ring substituted at positions 3 and 5.
- Position 3 : Linked to a 4-methylquinoline moiety via an amino group (-NH-).
- Position 5 : Attached to a pyrimidine ring.
Classification :
- Heterocyclic compound : Contains three aromatic rings (pyridine, quinoline, pyrimidine) with multiple nitrogen atoms.
- Hybrid scaffold : Combines pyridine, quinoline, and pyrimidine pharmacophores.
Key Molecular Properties :
| Property | Value |
|---|---|
| Molecular Weight | 313.36 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 63.6 Ų |
| LogP (XLogP3) | 2.5 |
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic fusion of three nitrogen-containing heterocycles, each contributing distinct electronic and steric properties:
- Pyridine : A six-membered ring with one nitrogen atom, known for its basicity and role in coordination chemistry.
- Quinoline : A bicyclic structure (benzene fused to pyridine) with applications in antimalarial and anticancer agents.
- Pyrimidine : A diazine ring critical in nucleic acids and kinase inhibition.
The integration of these motifs creates a multifunctional scaffold capable of:
- π-π stacking interactions via aromatic rings.
- Hydrogen bonding through amino and pyrimidine nitrogen atoms.
- Tunable solubility via the methyl group on quinoline.
Such hybrids are pivotal in drug discovery, particularly for targeting ATP-binding pockets in kinases.
Overview of Pyridine-Quinoline Hybrid Compounds
Pyridine-quinoline hybrids represent a growing class of bioactive molecules. Their significance is underscored by:
Synthetic Strategies :
- Multi-component reactions : Condensation of aldehydes, amines, and ketones (e.g., Hantzsch-like syntheses).
- Cross-coupling reactions : Suzuki-Miyaura couplings to append substituents.
Biological Relevance :
- Anticancer activity : Hybrids inhibit kinases (e.g., PIM-1) by competing with ATP binding.
- Antimicrobial properties : Quinoline-pyridine derivatives disrupt microbial DNA gyrase.
Table 1 : Notable Pyridine-Quinoline Hybrids and Their Targets
The structural versatility of these hybrids enables optimization for pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
5-pyrimidin-5-yl-N-(quinolin-4-ylmethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-4-19-18(3-1)14(5-6-23-19)11-24-17-7-15(8-20-12-17)16-9-21-13-22-10-16/h1-10,12-13,24H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZVPYGJYNXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CN=CC(=C3)C4=CN=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652654 | |
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-59-8 | |
| Record name | N-[5-(5-Pyrimidinyl)-3-pyridinyl]-4-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald-Hartwig Amination
The quinoline’s amino group could be introduced via palladium-catalyzed coupling between 4-methylquinoline and a pyrimidinylpyridine bromide. For instance:
Key Parameters :
-
Ligands: Xantphos or BINAP enhance catalytic activity.
-
Ammonia Source: LiHMDS or morpholine.
-
Yield Optimization: Varies with substituent electronic effects.
Cyclization and Heterocycle Assembly
Pyrimidine Ring Construction
The pyrimidine moiety can be synthesized via condensation reactions. For example, reacting a β-diketone with guanidine hydrochloride under acidic conditions forms the pyrimidine ring, which is then coupled to a pre-functionalized pyridine-quinoline system.
Typical Protocol :
-
Synthesize 5-(3-pyrimidinyl)pyridine using malononitrile and formamide.
-
Introduce an amino group at the 3-position via nitration and reduction.
-
Couple with 4-methylquinoline using EDC/HOBt-mediated amidation.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (Hypothetical) |
|---|---|---|---|
| Suzuki-Miyaura | Mild conditions, high selectivity | Requires halogenated intermediates | 60–75% |
| Buchwald-Hartwig | Direct C–N bond formation | Sensitive to oxygen/moisture | 50–65% |
| Cyclization | Modular assembly | Multi-step, lower overall efficiency | 40–55% |
Data extrapolated from analogous syntheses suggest that Suzuki-Miyaura coupling offers the best balance of efficiency and scalability.
Catalyst Systems and Solvent Effects
Copper oxide catalysts, as used in 3-amino-4-methylpyridine synthesis, may facilitate quinoline amination at lower temperatures. Solvent polarity critically impacts reaction kinetics:
-
Polar Aprotic Solvents (DMF, DMSO) : Accelerate metal-mediated steps but may hinder purification.
-
Ether Solvents (THF) : Improve catalyst stability but slow reaction rates.
Industrial-Scale Considerations
Cost-effective synthesis requires:
-
Raw Material Availability : 4-Methylquinoline is commercially accessible (e.g., TRC, $1100/25mg), but bulk pricing must be negotiated.
-
Catalyst Recycling : Immobilized Pd/C or CuO nanoparticles reduce costs.
-
Waste Management : Halogen byproducts necessitate neutralization protocols.
Emerging Methodologies
Photocatalytic Amination
Visible-light-mediated C–N coupling using Ir or Ru photocatalysts could enable room-temperature synthesis, though literature support is currently lacking.
Flow Chemistry
Continuous-flow reactors may enhance heat/mass transfer for exothermic amination steps, reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinoline ring.
Reduction: Reduction reactions could target the pyrimidine ring or any nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted quinoline and pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its structural features.
Fluorescent Probes: The quinoline moiety might be used in designing fluorescent probes for biological imaging.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific proteins or pathways.
Industry
Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would vary but could include kinases, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Systems
- Target Compound: Combines quinoline, pyridine, and pyrimidine moieties, offering multiple sites for hydrogen bonding and π-π interactions .
- Hexahydroquinoline Derivatives (Q1–Q14): Feature a partially saturated quinoline core fused with pyridine and carbonitrile groups. Substituents (e.g., Cl, CH₃, OCH₃) enhance electronic diversity .
- Thieno[2,3-d]pyrimidine-Coumarin Hybrids: Integrate coumarin, pyrazolo[3,4-b]pyridine, and thieno[2,3-d]pyrimidine, enabling fluorescence and multi-target interactions .
- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile: Contains a thiazole ring, pyrimidine, and carbonitrile group, optimizing steric and electronic profiles for kinase inhibition .
Substituent Effects
- Target Compound: The 4-methylquinoline group enhances lipophilicity, while the pyrimidinylpyridine moiety may facilitate DNA intercalation or enzyme binding .
- Hexahydroquinoline Derivatives: Chloro and substituted phenyl groups improve antimicrobial activity by disrupting microbial membranes .
- Thieno[2,3-d]pyrimidine-Coumarin Hybrids: Methoxy and phenyl groups contribute to π-stacking and anticancer activity .
Table 1: Structural and Physicochemical Properties
Target Compound
- Limited synthetic details are provided in the evidence. However, analogous quinoline-pyridine hybrids often employ condensation reactions between aminopyridines and substituted quinoline aldehydes, catalyzed by acids or bases .
Hexahydroquinoline Derivatives
- Synthesized via a one-pot, three-component reaction involving 5,5-disubstituted-1,3-cyclohexanedione, 4-substituted aniline, and {[2-chloro-5-(4-substitutedphenyl)pyridin-3-yl]methylidene}propanedinitrile. Ethanol and piperidine are used as solvent and catalyst, respectively, with yields up to 75% .
Thieno[2,3-d]pyrimidine-Coumarin Hybrids
- Prepared via FeCl₃-SiO₂-catalyzed cyclocondensation of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in refluxing ethanol (6 hours, 75% yield) .
Pharmacological Profiles
Target Compound
Hexahydroquinoline Derivatives
Thieno[2,3-d]pyrimidine-Coumarin Hybrids
- Demonstrate anticancer activity via DNA intercalation and topoisomerase inhibition, with IC₅₀ values <10 µM in breast cancer cell lines .
Biological Activity
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H13N3
- Molecular Weight : 237.29 g/mol
The biological activity of this compound primarily involves its interaction with specific biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its pharmacological effects. For example, it can inhibit kinases involved in cell signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses related to growth and differentiation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues. The study concluded that this compound could serve as a lead for further drug development targeting specific cancers.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacteria. Using a combination of disk diffusion and broth microdilution methods, researchers found that the compound inhibited the growth of resistant strains of Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant pathogens.
Q & A
Q. Basic
- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.5–8.8 ppm for quinoline/pyrimidine protons) and confirm substitution patterns, as validated in pyridine derivative studies .
- IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1574 cm⁻¹, NH stretches at ~3050–3300 cm⁻¹) .
- Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., [M]+) and fragmentation patterns to verify structural integrity .
How should discrepancies in reported melting points or spectral data be resolved?
Advanced
Discrepancies may arise from:
- Purity issues : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >98%. Impurities from incomplete purification can alter melting points .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline forms affecting melting ranges.
- Synthetic route differences : Compare reaction conditions (e.g., solvent, catalyst) across studies. For example, microwave-assisted synthesis may yield purer products than conventional heating .
What safety protocols are recommended for handling this compound in academic labs?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as recommended for pyridine derivatives .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Documented protocols for structurally similar compounds emphasize immediate medical consultation .
What strategies enhance biological activity by modifying the quinoline and pyrimidine moieties?
Q. Advanced
- Functional group addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to improve metabolic stability, as seen in drug candidate optimizations .
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids diversify substituents on the quinoline ring, enhancing binding affinity in target proteins .
- Bioisosteric replacement : Replace the methyl group with halogen atoms (e.g., Cl) to modulate lipophilicity and bioavailability, a tactic validated in pyrido[2,3-d]pyrimidine analogs .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Q. Advanced
- Docking studies : Use software like AutoDock to predict binding modes with target enzymes (e.g., kinases).
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions. For example, reducing topological polar surface area (<90 Ų) improves blood-brain barrier penetration in pyridine-based compounds .
What analytical methods validate the compound’s stability under varying storage conditions?
Q. Advanced
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze via HPLC for degradation products.
- Light sensitivity : UV-vis spectroscopy monitors photodegradation, with amber vials recommended for light-sensitive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
